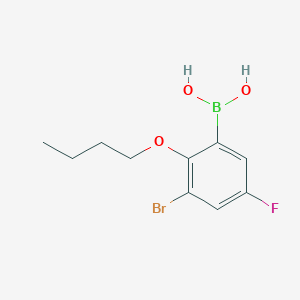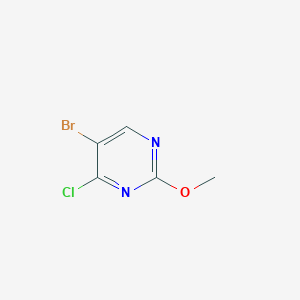
3-Bromo-2-butoxy-5-fluorophenylboronic acid
Vue d'ensemble
Description
The compound of interest, 3-Bromo-2-butoxy-5-fluorophenylboronic acid, is a boronic acid derivative that is part of a class of compounds widely used in organic synthesis and pharmaceutical applications. Boronic acids are known for their role in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds, and for their utility in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of arylboronic acids often involves halogen-lithium exchange reactions, as demonstrated in the preparation of 3-pyridylboronic acid from 3-bromopyridine . This method has been evaluated for various aryl halides, suggesting a potential pathway for synthesizing the compound . Additionally, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline through a lithium-bromine exchange followed by the addition of trimethyl borate and acidic hydrolysis indicates a similar approach could be applied to our target compound . Furthermore, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile via Grignard reaction and subsequent reactions provides insight into the synthetic routes available for bromo-fluorophenylboronic acids .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is of significant interest due to their reactivity and binding properties. X-ray crystallography has been used to determine the structure of amino-3-fluorophenyl boronic acid, revealing a low pKa value which is advantageous for physiological applications . The structure of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which can be synthesized from ortho-functionalized arylboronic acids, exhibits a high rotational barrier around the Caryl bond, indicating a degree of rigidity in the molecular framework .
Chemical Reactions Analysis
Arylboronic acids participate in various chemical reactions, including halodeboronation, where aryl boronic acids are transformed into aryl bromides or chlorides . The Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenones is another example of the reactivity of similar compounds, which could be extrapolated to the synthesis of complex structures from 3-Bromo-2-butoxy-5-fluorophenylboronic acid . The tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles also highlights the dynamic behavior of these compounds in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups. For instance, the presence of fluorine can affect the acidity and reactivity of the boronic acid . The tautomeric behavior of boronic acids with formyl groups indicates that the presence of substituents can significantly alter the properties of these compounds, such as their equilibrium constants and thermodynamic parameters . The synthesis of various derivatives, such as benzoxaboroles, further illustrates the diverse reactivity and potential applications of boronic acids in different chemical environments10.
Applications De Recherche Scientifique
-
Organic Chemistry
- Application : 3-Bromo-2-butoxy-5-fluorophenylboronic acid is used as a building block in organic synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, boronic acids are used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds .
- Results : The outcomes of these syntheses are new organic compounds, the properties of which depend on the specific reactions used .
-
Material Science
- Application : This compound can be used as a precursor for the synthesis of new functional materials with specific optical or electronic properties.
- Method of Application : The specific methods of application can vary greatly depending on the particular material being synthesized. Generally, boronic acids are used in coupling reactions to form new bonds.
- Results : The outcomes of these syntheses are new materials, the properties of which depend on the specific reactions used.
-
Catalytic Protodeboronation
- Application : Pinacol boronic esters, such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid, are used in catalytic protodeboronation .
- Method of Application : This involves the removal of the boron group from the boronic ester, often using a radical approach .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Synthesis of Functional Materials
- Application : This compound can be used as a precursor for the synthesis of new functional materials .
- Method of Application : The specific methods of application can vary greatly depending on the particular material being synthesized .
- Results : The outcomes of these syntheses are new materials, the properties of which depend on the specific reactions used .
-
Catalytic Protodeboronation
- Application : Pinacol boronic esters, such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid, are used in catalytic protodeboronation .
- Method of Application : This involves the removal of the boron group from the boronic ester, often using a radical approach .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Preparation of Phenylboronic Catechol Esters
- Application : Reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .
- Results : The outcomes of these syntheses are new organic compounds, the properties of which depend on the specific reactions used .
-
Synthesis of Functional Materials
- Application : This compound can be used as a precursor for the synthesis of new functional materials .
- Method of Application : The specific methods of application can vary greatly depending on the particular material being synthesized .
- Results : The outcomes of these syntheses are new materials, the properties of which depend on the specific reactions used .
-
Catalytic Protodeboronation
- Application : Pinacol boronic esters, such as 3-Bromo-2-butoxy-5-fluorophenylboronic acid, are used in catalytic protodeboronation .
- Method of Application : This involves the removal of the boron group from the boronic ester, often using a radical approach .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Preparation of Phenylboronic Catechol Esters
- Application : Reactant for the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .
- Results : The outcomes of these syntheses are new organic compounds, the properties of which depend on the specific reactions used .
Propriétés
IUPAC Name |
(3-bromo-2-butoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREJEOAXSCRYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584231 | |
| Record name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-butoxy-5-fluorophenylboronic acid | |
CAS RN |
352534-85-1 | |
| Record name | (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-butoxy-5-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)





![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)